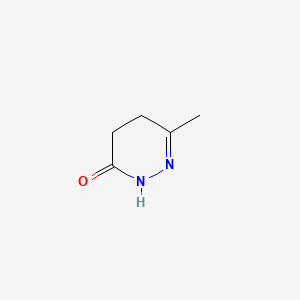

6-methyl-4,5-dihydropyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48103. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-2-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTFXESXPPEARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199521 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-08-4 | |

| Record name | 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5157-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5157-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4,5-dihydro-1H-pyridazin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIHYDRO-6-METHYL-3(2H)-PYRIDAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQF2AB3MJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry, from the bio-renewable platform chemical, levulinic acid. This document details the core chemical transformation, experimental protocols, and quantitative data to support research and development in this area.

Introduction

Pyridazinone derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a diverse range of biological targets, exhibiting activities such as cardiovascular, anti-inflammatory, and anticancer effects. The synthesis of this compound from levulinic acid represents a fundamental and efficient route to this important class of compounds. The reaction leverages the bifunctional nature of levulinic acid, a γ-keto acid, which undergoes a cyclocondensation reaction with hydrazine.

Core Synthesis Pathway

The primary method for synthesizing this compound is the reaction of levulinic acid with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks the ketone carbonyl of levulinic acid, followed by an intramolecular cyclization with the carboxylic acid moiety to form a heterocyclic ring. Subsequent dehydration of the intermediate yields the stable dihydropyridazinone ring system.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound from levulinic acid.

Protocol 1: Synthesis in Ethanol

This protocol is a widely cited method for the synthesis of the target compound.

Materials:

-

Levulinic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Standard reflux and filtration apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (0.1 mol, 11.61 g) in ethanol (100 mL).

-

With stirring, add hydrazine hydrate (80% solution, 0.1 mol, 6.25 g) dropwise to the solution.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Further cool the mixture in an ice-water bath to facilitate the precipitation of the product.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol.

-

Dry the product in a vacuum oven to obtain this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molar Ratio (Levulinic Acid:Hydrazine Hydrate) | 1:1 | |

| Solvent | Ethanol | |

| Reaction Temperature | Reflux | |

| Reaction Time | 4 hours | |

| Physical Appearance | Solid precipitate |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: Generalized experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound from levulinic acid and hydrazine hydrate is a robust and straightforward method for accessing this important heterocyclic core. The presented protocols and data provide a solid foundation for researchers to produce this compound for further investigation and as a building block in the development of novel therapeutic agents. The use of a bio-based starting material like levulinic acid further enhances the appeal of this synthetic route from a green chemistry perspective.

Unveiling the Therapeutic Potential of the Pyridazinone Scaffold: A Mechanistic Overview

Absence of specific data for 6-methyl-4,5-dihydropyridazin-3(2H)-one necessitates a broader examination of its chemical class to infer potential mechanisms of action. While research on this specific molecule is not publicly available, the pyridazinone core is a cornerstone in a diverse range of pharmacologically active compounds. This technical guide consolidates the known mechanisms of action for structurally related pyridazinone derivatives, offering insights into the potential biological activities of this chemical family.

The pyridazinone heterocyclic ring system is a privileged scaffold in medicinal chemistry, consistently appearing in molecules designed to interact with a variety of biological targets. These derivatives have demonstrated significant therapeutic potential across several areas, including cardiovascular disease, inflammation, and oncology. The primary mechanisms of action identified for these compounds are multifaceted and target-specific, ranging from enzyme inhibition to receptor modulation.

Cardiovascular Effects: Inotropy and Vasodilation

A significant number of pyridazinone derivatives exhibit potent cardiovascular effects, functioning as both positive inotropes (increasing the force of heart muscle contraction) and vasodilators (widening blood vessels). These dual activities make them promising candidates for the treatment of congestive heart failure.

One prominent derivative, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, acts as a cardiac troponin C effector. This interaction enhances the sensitivity of cardiac muscle fibers to calcium, leading to an increase in contractility without a significant rise in intracellular calcium concentration, a mechanism that is considered to be more energy-efficient and less likely to induce arrhythmias compared to other classes of inotropes.

Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have also been synthesized and evaluated as potent inodilators. Their mechanism often involves the inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased cAMP levels in cardiac muscle cells lead to enhanced contractility, while in vascular smooth muscle cells, it promotes relaxation and vasodilation.

Anti-inflammatory and Analgesic Activity: COX Inhibition

The pyridazinone scaffold is also a key feature in the development of anti-inflammatory agents. The primary mechanism in this context is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

For instance, 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been identified as a potent and selective COX-2 inhibitor. By blocking the active site of COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The selectivity for COX-2 over the constitutive COX-1 isoform is a critical attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 1: Quantitative Data for Selected Pyridazinone Derivatives

| Compound | Target | Activity | Value |

| 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | Cardiac Troponin C | Inotropic Agent | Data not available |

| 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | COX-2 | Inhibition | Data not available |

Anticancer and Antimicrobial Properties

Emerging research has highlighted the potential of pyridazinone derivatives as anticancer and antimicrobial agents. The mechanisms underlying these activities are diverse and often involve multiple cellular targets.

Certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have demonstrated significant anticancer activity against various human cancer cell lines. While the precise mechanisms are still under investigation, they are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Furthermore, derivatives of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been synthesized and evaluated for their antimicrobial and cytotoxic effects. Their mode of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes required for microbial growth.

Experimental Protocols

In Vitro Vasodilation Assay

The vasorelaxant activity of pyridazinone derivatives is typically assessed using isolated aortic rings from rats. The detailed protocol is as follows:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

-

Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 and 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

-

Contraction and Relaxation: The rings are pre-contracted with a standard vasoconstrictor, such as phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone derivative are added to the organ bath.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The concentration of the compound that produces 50% relaxation (IC50) is calculated.

COX-2 Inhibition Assay

The in vitro COX-2 inhibitory activity of pyridazinone derivatives can be determined using a commercially available COX-2 inhibitor screening assay kit.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.

-

Incubation: The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer for a specified period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that of the control (vehicle). The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for PDE3 inhibition by pyridazinone derivatives and a typical experimental workflow for assessing vasorelaxant activity.

Caption: PDE3 Inhibition Pathway by Pyridazinone Derivatives.

Caption: Experimental Workflow for Vasodilation Assay.

Preliminary Biological Screening of 6-Methyl-4,5-dihydropyridazin-3(2H)-one and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 6-methyl-4,5-dihydropyridazin-3(2H)-one and its structurally related analogs. While specific data on the title compound is limited in publicly available literature, this document synthesizes findings from various studies on closely related 6-substituted-4,5-dihydropyridazin-3(2H)-one derivatives to present a representative profile of potential biological activities. The pyridazinone core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[1]

This guide details the common biological activities investigated for this class of compounds, including anticancer, anti-inflammatory, and antimicrobial properties. It provides structured data from published research, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant biological pathways to facilitate further research and development in this area.

Overview of Biological Activities

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their diverse biological activities.[1] These activities are broad-ranging and include analgesic, anti-inflammatory, antimicrobial, anticancer, and antihypertensive effects, among others.[1] The specific biological activity is largely influenced by the nature and position of substituents on the pyridazinone ring. This guide focuses on the preliminary screening data for analogs of this compound, primarily investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Data Presentation: Biological Activity of 6-Substituted-4,5-dihydropyridazin-3(2H)-one Analogs

The following tables summarize the quantitative data from various studies on the biological activities of 6-substituted-4,5-dihydropyridazin-3(2H)-one derivatives. These compounds share the same core structure as this compound, with variations primarily at the 6-position.

Anticancer Activity

The in vitro anticancer activity of several 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones has been evaluated by the National Cancer Institute (NCI) using a 60-cell line screen. The data is presented as the growth inhibition percentage (GI50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: In Vitro Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [1]

| Compound ID | R-Group (at position 6) | Cell Line | GI50 (µM) |

| 2g | 4-Chlorophenyl | Leukemia (HL-60 (TB)) | < 2 |

| 2g | Leukemia (SR) | < 2 | |

| 2g | Non-Small-Cell Lung Cancer (NCI-H522) | < 2 | |

| 2g | Breast Cancer (BT-549) | < 2 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazinone derivatives is often assessed using the carrageenan-induced rat paw edema model. The activity is measured as the percentage of edema inhibition compared to a control group.

Table 2: In Vivo Anti-inflammatory Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [1]

| Compound ID | R-Group (at position 6) | Dose (mg/kg) | Edema Inhibition (%) |

| 2c | 4-Methoxyphenyl | 100 | Promising |

| 2f | 4-Nitrophenyl | 100 | Promising |

Note: The original study described the activity as "promising" without providing specific percentage values.

Antimicrobial Activity

The antimicrobial properties of pyridazinone derivatives are typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 3: Antifungal Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [1]

| Compound ID | R-Group (at position 6) | Fungal Strain | Activity |

| Multiple | Various aryl groups | Not specified | Good |

Note: The original study mentions that a "fair number of compounds showed good antifungal activity" without specifying MIC values or the exact compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the preliminary biological screening of pyridazinone derivatives.

In Vitro Anticancer Screening (NCI-60 Sulforhodamine B Assay)

This protocol is based on the methodology used by the National Cancer Institute (NCI) for its 60-cell line screening program.

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line.

-

Compound Addition: After a 24-hour incubation period, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations.

-

Incubation: The plates are incubated for an additional 48 hours at 37°C, 5% CO2, and 100% relative humidity.

-

Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The bound stain is solubilized with 10 mM trizma base.

-

Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm. The GI50 value is calculated from the dose-response curves.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar rats weighing between 150-200g are used. The animals are fasted for 18 hours before the experiment with free access to water.

-

Compound Administration: The test compound is administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for preliminary biological screening and a relevant signaling pathway that may be modulated by pyridazinone derivatives.

Caption: General workflow for preliminary biological screening.

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

The preliminary biological screening data for analogs of this compound suggest that this class of compounds holds significant potential for the development of new therapeutic agents. The pyridazinone scaffold has demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities. The information and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, providing a solid foundation for the further investigation and optimization of these compounds. Future work should focus on the synthesis and detailed biological evaluation of this compound to ascertain its specific pharmacological profile.

References

The Discovery and Synthesis of Novel Pyridazinone Scaffolds: A Technical Guide for Drug Development Professionals

Introduction: The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This six-membered heterocyclic motif, characterized by two adjacent nitrogen atoms, serves as a versatile template for the design of novel therapeutic agents.[1] Its derivatives have shown significant promise in a variety of therapeutic areas, including oncology, inflammation, cardiovascular diseases, and neurodegenerative disorders.[3] The synthetic tractability of the pyridazinone core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This technical guide provides an in-depth overview of the discovery and synthesis of novel pyridazinone scaffolds, with a focus on data-driven insights, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Synthetic Methodologies

The construction of the pyridazinone ring is a cornerstone of its chemistry. Several robust synthetic strategies have been developed to access a diverse range of pyridazinone derivatives.

Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A prevalent and efficient method for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of β-aroylpropionic acids with hydrazine derivatives.[5]

Experimental Protocol:

-

Preparation of β-Aroylpropionic Acid: A mixture of an appropriate aromatic compound (e.g., benzene, toluene) and succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, is refluxed.[6] The reaction mixture is then quenched with an acidic aqueous solution and the resulting β-aroylpropionic acid is isolated and purified.

-

Cyclocondensation: The synthesized β-aroylpropionic acid is dissolved in a suitable solvent, such as ethanol, and refluxed with hydrazine hydrate or a substituted hydrazine (e.g., 4-hydrazinobenzenesulfonamide hydrochloride) for several hours.[5][6]

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[6]

Synthesis of Pyrazolo[3,4-d]pyridazinones

Fused heterocyclic systems incorporating the pyridazinone core, such as pyrazolo[3,4-d]pyridazinones, have shown potent biological activities, particularly as inhibitors of phosphodiesterases (PDEs).[7]

Experimental Protocol:

The synthesis of pyrazolo[3,4-d]pyridazinones can be achieved through a multi-step process starting from a substituted pyrazole derivative.

-

Synthesis of Pyrazole Precursor: A substituted pyrazole with appropriate functional groups for cyclization is synthesized.

-

Cyclization: The pyrazole precursor is then reacted with a suitable reagent to form the fused pyridazinone ring.

-

Functionalization: Further modifications, such as N-alkylation or N-benzylation, can be carried out to explore structure-activity relationships. For instance, the introduction of a benzyl group at the 6-position of the pyrazolopyridazine system has been shown to be crucial for PDE5 inhibitory activity.[7]

Biological Activities and Structure-Activity Relationships (SAR)

The pyridazinone scaffold has been successfully exploited to develop inhibitors for a range of biological targets. The following sections detail the activities against key targets and the corresponding SAR.

Anticancer Activity: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Pyridazinone derivatives have been identified as potent VEGFR-2 inhibitors.[8]

Quantitative Data for Pyridazinone-based VEGFR-2 Inhibitors:

| Compound ID | Modification | Target Cell Line | IC50 / GI50 (µM) | Reference |

| 15a | 4-phenoxyquinoline moiety | HT-29 | 0.10 | [1] |

| H460 | 0.13 | [1] | ||

| A549 | 0.05 | [1] | ||

| 10l | Diarylurea scaffold | - | 1.66 - 100 | [8] |

| 17a | Diarylurea scaffold | - | - | [8] |

Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition:

-

The presence of a diarylurea moiety tethered to the pyridazinone core is a common feature in potent VEGFR-2 inhibitors, mimicking the binding mode of sorafenib.[8]

-

Electron-withdrawing groups on the terminal phenyl rings of 4-phenoxyquinoline-containing pyridazinones have been shown to be beneficial for improving antitumor activity.[1]

-

The pyridazine ring itself is considered essential for both anticancer and antimicrobial activities, potentially through hydrogen bonding interactions.[8]

VEGFR-2 Signaling Pathway:

References

- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of some pyrazolo[3,4-d]pyridazinones and analogues as PDE 5 inhibitors potentially useful as peripheral vasodilator agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

Characterization and Spectral Analysis of 6-methyl-4,5-dihydropyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and spectral data of the heterocyclic compound 6-methyl-4,5-dihydropyridazin-3(2H)-one. This pyridazinone core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a γ-keto acid and hydrazine hydrate.[1][2][3] The most common and direct route utilizes 4-oxopentanoic acid (levulinic acid) as the starting material. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring.

Experimental Protocol: Synthesis from 4-Oxopentanoic Acid

Materials:

-

4-Oxopentanoic acid (Levulinic acid)

-

Hydrazine hydrate (80% solution)

-

Ethanol or Water (as solvent)

-

Hydrochloric acid (for acidification, if necessary)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxopentanoic acid (1 equivalent) in a suitable solvent such as ethanol or water.

-

To this solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and predicted spectral data for this compound. While experimental data for this specific molecule is not extensively published, the presented spectral data are predicted based on established principles and data from closely related, substituted dihydropyridazinone analogues.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₈N₂O |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 5157-08-4 |

| Appearance | White to off-white solid |

| Melting Point | 79-83 °C[4] |

| Boiling Point | 265-270 °C[4] |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet (broad) | 1H | NH |

| ~2.8 | Triplet | 2H | CH₂ -C=O |

| ~2.4 | Triplet | 2H | CH₂ -C=N |

| ~2.0 | Singlet | 3H | CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C =O |

| ~150 | C =N |

| ~30 | C H₂-C=O |

| ~25 | C H₂-C=N |

| ~20 | C H₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H Stretch |

| 2850 - 3000 | Medium | C-H Stretch |

| 1650 - 1700 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | C=N Stretch |

| 1400 - 1500 | Medium | C-H Bend |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 112 | [M]⁺ (Molecular Ion) |

| 97 | [M - CH₃]⁺ |

| 84 | [M - CO]⁺ |

| 69 | [M - HNCO]⁺ |

Potential Biological Activity and Signaling Pathway

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including cardiotonic, anti-inflammatory, and antimicrobial effects.[3][5] One of the well-established mechanisms for the cardiotonic effects of some pyridazinone derivatives, such as Levosimendan, is the inhibition of phosphodiesterase 3 (PDE3).[6]

PDE3 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger in many signaling pathways. In cardiac muscle cells, an increase in cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, which ultimately results in increased intracellular calcium levels and enhanced cardiac contractility.

By inhibiting PDE3, a compound like this compound could potentially increase intracellular cAMP levels, leading to a positive inotropic (increased contractility) effect on the heart.

This guide provides a foundational understanding of this compound. Further experimental validation is necessary to confirm the predicted spectral data and to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one , 97% , 36725-28-7 - CookeChem [cookechem.com]

An In-depth Technical Guide to the Tautomerism of 6-Methyl-4,5-dihydropyridazin-3(2H)-one

This technical guide provides a comprehensive analysis of the tautomeric forms of 6-methyl-4,5-dihydropyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its structural isomers, the equilibrium between them, and the experimental and computational methods used for their study.

Introduction to Tautomerism in Pyridazinones

Pyridazinones are a class of heterocyclic compounds that exhibit tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. For this compound, the primary tautomeric relationship is between the amide (keto) form and the hydroxypyridazine (enol) form. The position of this equilibrium is crucial as it can significantly influence the molecule's chemical reactivity, biological activity, and physicochemical properties.

Theoretical studies on the parent compound, pyridazin-3(2H)-one, indicate that the conversion between the keto and enol forms involves a significant energy barrier for direct intramolecular hydrogen transfer.[1][2] The activation energy for this process is reported to be as high as 42.64 kcal/mol.[1][2] A more favorable, lower-energy pathway involves a dimer-mediated double hydrogen transfer, with a much lower activation energy of 14.66 kcal/mol.[1][2] The presence of protic polar solvents is also suggested to facilitate the tautomeric conversion by reducing the activation energy.[1][2]

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are the lactam (amide) and lactim (enol) forms. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.

Caption: Tautomeric equilibrium between the lactam and lactim forms.

Spectroscopic Analysis

Spectroscopic methods are fundamental in identifying and quantifying the different tautomeric forms of this compound. The PubChem database provides access to various spectral data for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the tautomeric structure. The chemical shifts of the protons and carbons in the vicinity of the tautomerizing functional groups will differ significantly between the lactam and lactim forms.

Table 1: Key NMR Chemical Shift Predictions for Tautomers

| Atom | Lactam Form (ppm) | Lactim Form (ppm) |

| ¹H | ||

| N-H | ~8-10 | - |

| O-H | - | ~10-12 |

| C4-H₂ | ~2.4 | ~2.5 |

| C5-H₂ | ~2.8 | ~2.9 |

| ¹³C | ||

| C=O | ~170 | - |

| C-OH | - | ~160 |

| C6 | ~150 | ~155 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The lactam form will exhibit a characteristic C=O stretching vibration, while the lactim form will show an O-H stretch and a C=N stretch.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) |

| C=O stretch | Lactam | ~1650-1700 |

| N-H stretch | Lactam | ~3200-3400 |

| O-H stretch | Lactim | ~3500-3700 (broad) |

| C=N stretch | Lactim | ~1600-1650 |

UV-Visible Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, will differ for the two tautomers due to the differences in their chromophores. The lactam form typically has a π → π* transition at a shorter wavelength compared to the more conjugated lactim form.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible study of tautomerism.

Sample Preparation for NMR Analysis

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Concentration: The concentration should be kept consistent across experiments to ensure comparability of results.

-

Temperature Control: Perform NMR experiments at a controlled temperature, as the tautomeric equilibrium can be temperature-dependent. A typical starting temperature is 298 K.

NMR Spectroscopy Parameters

-

¹H NMR:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Spectrometer: A 100 MHz or higher field spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet. This method is suitable for solid-state analysis.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid cell.

-

-

Instrumentation:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically averaged.

-

Experimental and Computational Workflow

The study of tautomerism involves a combination of experimental and computational approaches.

Caption: Workflow for studying tautomerism.

Logical Relationships in Tautomer Analysis

Understanding the factors that influence tautomeric equilibrium is key to controlling the properties of pyridazinone derivatives.

Caption: Factors influencing tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the lactam-lactim equilibrium dictating many of its properties. A thorough understanding and characterization of this equilibrium, achieved through a combination of spectroscopic analysis and computational modeling, are essential for the rational design and development of new therapeutic agents based on the pyridazinone scaffold. The provided experimental protocols and workflows serve as a guide for researchers to systematically investigate the tautomeric behavior of this and related compounds.

References

Technical Guide: Physicochemical Properties and Biological Context of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone (CAS 5157-08-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic organic compound 4,5-Dihydro-6-methyl-3(2H)-pyridazinone, identified by CAS number 5157-08-4. The document details its structural information, physicochemical data, and explores the broader biological context of the pyridazinone scaffold, with a focus on its recognized anti-inflammatory activities. Methodologies for key experimental procedures are also provided to support further research and development.

Chemical Identity and Structure

4,5-Dihydro-6-methyl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a methyl group and a carbonyl function, along with its specific saturation, dictates its chemical behavior and potential biological interactions.

Table 1: Chemical Identifiers for CAS 5157-08-4

| Identifier | Value |

| CAS Number | 5157-08-4 |

| Molecular Formula | C₅H₈N₂O |

| IUPAC Name | 3-methyl-4,5-dihydro-1H-pyridazin-6-one |

| Synonyms | 6-Methyl-4,5-dihydro-3(2H)-pyridazinone; 6-methyl-2,3,4,5-tetrahydropyridazin-3-one; NSC 14585 |

| InChI Key | VOTFXESXPPEARL-UHFFFAOYSA-N |

| SMILES | CC1=NNC(=O)CC1 |

Physical and Chemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The known properties for 4,5-Dihydro-6-methyl-3(2H)-pyridazinone are summarized below.

Table 2: Physical and Chemical Properties of CAS 5157-08-4

| Property | Value | Source |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Appearance | Off-white to white or light yellow crystalline solid/powder | [3][4] |

| Melting Point | 95 - 99 °C / 203 - 210.2 °F | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [4] |

| Stability | Stable under normal conditions. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible determination of physicochemical properties. Below are representative methodologies for measuring key properties of solid organic compounds like 4,5-Dihydro-6-methyl-3(2H)-pyridazinone.

Melting Point Determination (Capillary Method)

This protocol describes a standard method for determining the melting point range of a crystalline solid.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for 4,5-Dihydro-6-methyl-3(2H)-pyridazinone.

Materials:

-

Melting point apparatus with a heating block and viewing lens

-

Glass capillary tubes (sealed at one end)

-

Sample of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone (finely powdered and dry)

-

Spatula and watch glass

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.[5]

-

Capillary Loading: Place a small amount of the powdered sample on a watch glass. Invert a capillary tube and tap its open end into the powder until a small amount enters the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.[2]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate. Allow the apparatus to cool before the precise determination.

-

Precise Determination: Heat the block to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature (T1) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T2) at which the last solid crystal melts completely.

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-2 °C).

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the saturation concentration of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a specific temperature.

Materials:

-

Sample of 4,5-Dihydro-6-methyl-3(2H)-pyridazinone

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[7]

-

Solvent Addition: Add a known volume of the aqueous buffer to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for a short period to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved solid particles.

-

Quantification: Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Biological Context and Potential Signaling Pathways

While specific biological activities for 4,5-Dihydro-6-methyl-3(2H)-pyridazinone are not extensively documented, the pyridazinone scaffold is prevalent in compounds with significant pharmacological effects, particularly as anti-inflammatory agents.[1] Many pyridazinone derivatives have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[3][8] Pyridazinone derivatives may exert their anti-inflammatory effects by interfering with this cascade, for instance, by inhibiting the IKK complex or other upstream activators.

Caption: Canonical NF-κB signaling pathway and a potential point of inhibition by pyridazinone derivatives.

Experimental Workflow for Anti-inflammatory Screening

The discovery of new anti-inflammatory agents often follows a structured screening cascade to identify and characterize promising compounds. The workflow below outlines a typical process for evaluating pyridazinone derivatives for anti-inflammatory activity.

Caption: Workflow for screening pyridazinone derivatives for anti-inflammatory activity.

References

- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridazinone derivatives, focusing on available data for compounds structurally similar to 6-methyl-4,5-dihydropyridazin-3(2H)-one. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this report leverages extensive data from a closely related analogue, 6-phenyl-4,5-dhydropyridazin-3(2H)-one, to provide valuable insights for researchers in drug development and formulation. The methodologies and findings presented are critical for understanding the dissolution behavior of this class of compounds in various organic solvents.

Solubility Data of a Structurally Related Pyridazinone Derivative

The solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one has been experimentally determined in a range of neat organic solvents at various temperatures. The following table summarizes the mole fraction solubilities (x_e) at temperatures from 293.2 K to 313.2 K under atmospheric pressure (p = 0.1 MPa)[1].

Table 1: Mole Fraction Solubility (x_e x 10^2) of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in Various Neat Solvents at Different Temperatures[1].

| Solvent | 293.2 K | 298.2 K | 303.2 K | 308.2 K | 313.2 K |

| Dimethyl Sulfoxide (DMSO) | 58.9 | 61.4 | 63.8 | 65.8 | 67.7 |

| Transcutol® | 46.2 | 48.1 | 49.9 | 51.2 | 52.4 |

| Polyethylene Glycol-400 (PEG-400) | 7.21 | 7.54 | 7.89 | 8.19 | 8.47 |

| Ethyl Acetate (EA) | 1.11 | 1.19 | 1.28 | 1.36 | 1.45 |

| Ethylene Glycol (EG) | 0.89 | 0.95 | 1.01 | 1.05 | 1.09 |

| Propylene Glycol (PG) | 0.81 | 0.88 | 0.94 | 0.99 | 1.03 |

| 2-Butanol | 0.61 | 0.66 | 0.71 | 0.75 | 0.78 |

| 1-Butanol | 0.60 | 0.65 | 0.70 | 0.74 | 0.77 |

| Ethanol | 0.54 | 0.59 | 0.63 | 0.67 | 0.70 |

| Isopropyl Alcohol (IPA) | 0.50 | 0.55 | 0.59 | 0.62 | 0.65 |

| Water | 7.45 x 10^-5 | 9.21 x 10^-5 | 1.13 x 10^-4 | 1.36 x 10^-4 | 1.61 x 10^-4 |

Note: The solubility values for water are presented as x_e x 10^4 for clarity.

Based on these findings, 6-phenyl-4,5-dihydropyridazin-3(2H)-one is classified as practically insoluble in water, sparingly soluble in ethanol, isopropyl alcohol, ethylene glycol, propylene glycol, ethyl acetate, 1-butanol, and 2-butanol, soluble in PEG-400, and very soluble in DMSO and Transcutol®[1]. The dissolution of this compound in all the studied neat solvents was determined to be an endothermic process[1].

Experimental Protocol for Solubility Determination

The solubility of pyridazinone derivatives is typically determined using an isothermal shake-flask method[2][3][4]. This established technique provides reliable and reproducible data.

Methodology:

-

Sample Preparation: An excess amount of the pyridazinone derivative is added to a known volume of the selected organic solvent in a glass vial.

-

Equilibration: The vials are tightly sealed and placed in a thermostatically controlled water bath with a shaker. The samples are shaken for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After shaking, the vials are allowed to stand undisturbed to permit the undissolved solute to settle.

-

Sampling and Dilution: A specific volume of the supernatant is carefully withdrawn using a pre-warmed syringe, filtered through a membrane filter (e.g., 0.45 µm) to remove any particulate matter, and then diluted with a suitable solvent (often the same solvent or a mobile phase for analysis).

-

Quantification: The concentration of the dissolved pyridazinone derivative in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Calculation: The mole fraction solubility is calculated from the measured concentration.

The solid phases of the pure compound and the equilibrated solid are often analyzed using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to check for any polymorphic transformations or solvate formation during the experiment[5].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

References

The 6-Methyl-4,5-dihydropyridazin-3(2H)-one Scaffold: A Technical Guide to the In Vitro Exploration of Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 6-methyl-4,5-dihydropyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of biologically active compounds. While in vitro studies on the unsubstituted parent compound are not extensively reported in the scientific literature, a significant body of research exists on its derivatives. This technical guide provides a comprehensive overview of the initial in vitro studies of these derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Cardiotonic and Vasodilator Activity

Derivatives of the this compound scaffold have been extensively investigated for their potential as cardiotonic and vasodilator agents. These compounds often exert their effects through the inhibition of phosphodiesterase III (PDE III), an enzyme that plays a crucial role in regulating cardiac muscle contractility and vascular tone.

One notable class of derivatives includes 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones. Introduction of a methyl group at the 5-position of the pyridazinone ring has been shown to significantly enhance potency.[1] The inotropic effects of these compounds are not mediated by beta-adrenergic receptor stimulation but rather through the selective inhibition of cardiac PDE III.[1] Further studies have explored novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones, with some regioisomers demonstrating potent positive inotropic activity and inhibition of cardiac PDE III.[2]

Additionally, various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their cardiotonic effects, with some compounds showing clear positive inotropic activity when compared to the known drug, levosimendan.[3]

Quantitative Data for Cardiotonic and Vasodilator Derivatives

| Compound Class | Key Substituent(s) | Biological Activity | Quantitative Data | Reference |

| 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones | 5-methyl | Positive inotropic agent | More potent than milrinone | [1] |

| 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones | 1-methyl-2-phenyl-1H-imidazol-4-yl | Positive inotropic agent, PDE III inhibitor | Potent activity reported | [2] |

| 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives | Various N-phenylbenzamides | Cardiotonic agent | Clear cardiotonic effect observed | [3] |

Experimental Protocols

Straub's Perfusion Method for Cardiotonic Activity: [3] This method is commonly used to assess the cardiotonic activity of compounds on isolated hearts.

-

Animal Model: Frog (e.g., Bufo bufo gargarizans).

-

Heart Isolation: The frog is pithed, and the heart is carefully excised and cannulated through the aorta.

-

Perfusion: The isolated heart is perfused with a physiological salt solution (e.g., Ringer's solution) at a constant temperature and pressure.

-

Drug Administration: The test compounds are added to the perfusion fluid at various concentrations.

-

Data Recording: The force and rate of cardiac contractions are recorded using a force transducer and a polygraph.

-

Analysis: The changes in myocardial contractility in response to the test compounds are measured and compared to a control (e.g., levosimendan).

Synthesis and Mechanism of Action of Cardiotonic Derivatives

The synthesis of these derivatives often involves the cyclization of a substituted β-aroylpropionic acid with a hydrazine derivative. The mechanism of action for many of these cardiotonic agents is centered on the inhibition of PDE III.

Mechanism of PDE III Inhibition by Pyridazinone Derivatives

Anticancer and Cytotoxic Activity

Another significant area of investigation for this compound derivatives is their potential as anticancer and cytotoxic agents. Various substitutions on the pyridazinone core have led to compounds with potent activity against a range of cancer cell lines.

A series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity. One compound, in particular, demonstrated high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines with a GI50 value of less than 2 µM.[4]

Furthermore, 6-chloropyridazin-3-yl hydrazones and their cyclized triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against acute lymphoblastic leukemia and breast adenocarcinoma cell lines. The triazole derivatives generally exhibited better cytotoxicity than their hydrazone precursors, with some compounds showing IC50 values in the low micromolar range and inducing apoptosis via caspase 3/7 activation.[5]

Quantitative Data for Anticancer and Cytotoxic Derivatives

| Compound Class | Cell Line(s) | Biological Activity | Quantitative Data (IC50 / GI50) | Reference |

| 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | HL-60 (TB), SR, NCI-H522, BT-549 | Anticancer | GI50 < 2 µM | [4] |

| 6-chloro-3-substituted-[1][3][6]triazolo[4,3-b]pyridazines | SB-ALL, NALM-6 | Cytotoxic | IC50: 1.14 - 5.66 µM | [5] |

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives | Brine shrimp | Cytotoxic | LC50 values reported | [6] |

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen: [4] This protocol is a standardized method used by the National Cancer Institute to screen compounds for potential anticancer activity.

-

Cell Lines: A panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Cell Plating: Cells are plated in 96-well microtiter plates and allowed to attach and grow for 24 hours.

-

Compound Exposure: The test compounds are added to the wells at different concentrations, and the plates are incubated for 48 hours.

-

Assay Termination and Staining: The assay is terminated by fixing the cells, and the cellular protein is stained with sulforhodamine B (SRB).

-

Data Analysis: The absorbance of the stained cells is measured, and the data is used to calculate parameters such as GI50 (concentration causing 50% growth inhibition).

MTT Assay for Cytotoxicity:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

General Synthetic Pathway for Cytotoxic Derivatives

The synthesis of these cytotoxic derivatives often starts from a β-aroylpropionic acid, which is then cyclized with a substituted hydrazine to form the dihydropyridazinone ring. Further modifications can then be made to introduce different functional groups.

General Synthesis of Pyridazinone Derivatives

Other In Vitro Activities

Derivatives of this compound have also been explored for other biological activities, including antimicrobial and anti-inflammatory effects. For instance, certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have shown promising anti-inflammatory and antifungal activities.[4] Additionally, derivatives of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone have been evaluated for their antimicrobial activity using the disk diffusion method.[6] A 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivative has been identified as a novel and potent cyclooxygenase-2 (COX-2) inhibitor.[7]

The this compound scaffold is a cornerstone in the development of a wide array of pharmacologically active molecules. While the parent compound itself has not been the focus of extensive in vitro investigation, its derivatives have demonstrated significant potential as cardiotonic, vasodilator, anticancer, and anti-inflammatory agents. The synthetic accessibility and the possibility for diverse substitutions make this scaffold a highly attractive starting point for the design and discovery of new therapeutic agents. The data and protocols summarized in this guide offer a comprehensive overview of the initial in vitro studies in this area and are intended to facilitate further research and development in this promising field of medicinal chemistry.

References

- 1. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

understanding the core structure of pyridazin-3(2H)-ones

An In-depth Technical Guide to the Pyridazin-3(2H)-one Core

Abstract

The pyridazin-3(2H)-one scaffold is a prominent six-membered heterocyclic motif containing two adjacent nitrogen atoms.[1] This core structure is of significant interest in medicinal chemistry and drug development due to its versatile chemical reactivity and its presence in a wide array of biologically active compounds.[1] Derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, cardiovascular, anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This technical guide provides a detailed overview of the core structure, fundamental physicochemical properties, primary synthetic routes with experimental protocols, and the key biological targets of pyridazin-3(2H)-one derivatives.

Core Structure and Physicochemical Properties

The pyridazin-3(2H)-one ring is a 1,2-diazine featuring an oxo group at the C3 position.[1] This structure can exist in tautomeric forms, primarily the keto (pyridazin-3(2H)-one) and enol (3-hydroxypyridazine) forms, with the keto form being more stable and common.[3] The ring can be functionalized at various positions, allowing for the synthesis of a diverse library of derivatives with tailored pharmacological profiles.[1]

Table 1: Physicochemical Properties of the Parent Pyridazin-3(2H)-one Scaffold Summarized below are the key computed and experimental properties of the unsubstituted pyridazin-3(2H)-one molecule.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O | [4] |

| Molecular Weight | 96.09 g/mol | [4][5] |

| CAS Number | 504-30-3 | [4][5] |

| Melting Point | 98-104 °C | [6] |

| Boiling Point | 101 °C / 1.5 mmHg | [6] |

| logP (Octanol/Water) | 0.182 (Crippen Calculated) | [5] |

| Water Solubility (logS) | -0.55 (Crippen Calculated) | [5] |

| pKa | 11.47 ± 0.20 (Predicted) | [6] |

Synthesis of the Pyridazin-3(2H)-one Core

The construction of the pyridazin-3(2H)-one ring is a well-established process in synthetic organic chemistry. The most prevalent and versatile method involves the condensation of a γ-keto acid or its ester equivalent with hydrazine hydrate or a substituted hydrazine.[1] This reaction leads to the formation of 6-substituted 4,5-dihydropyridazin-3(2H)-ones, which can be subsequently aromatized if desired.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. scispace.com [scispace.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3(2H)-Pyridazinone | C4H4N2O | CID 68153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3(2H)-Pyridazinone (CAS 504-30-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 3(2H)-Pyridazinone | 504-30-3 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 6-methyl-4,5-dihydropyridazin-3(2H)-one and its Analogs in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 6-methyl-4,5-dihydropyridazin-3(2H)-one represents a core heterocyclic structure that is a key component of various biologically active molecules. While this specific compound is not extensively documented as a potent bioactive agent itself, its dihydropyridazinone scaffold is a well-established pharmacophore, particularly in the development of cardiovascular drugs. Derivatives of this core structure have been shown to exhibit a range of pharmacological activities, including cardiotonic, vasodilatory, and antihypertensive effects.

This document provides detailed application notes and protocols for utilizing this compound and its more complex analogs in relevant in vitro assays. The primary focus is on the evaluation of these compounds as potential positive inotropic agents, a common therapeutic application for this class of molecules. The protocols described herein are centered around the inhibition of phosphodiesterase 3 (PDE3), a key mechanism of action for many cardiotonic dihydropyridazinone derivatives.

Application Notes

The dihydropyridazinone moiety is a critical feature in a class of drugs known as inodilators, which possess both positive inotropic (increased heart muscle contractility) and vasodilatory properties. A prominent example of a drug containing a related core structure is Pimobendan, which functions as a calcium sensitizer and a selective inhibitor of PDE3.[1][2][3][4][5] Inhibition of PDE3 in cardiac muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, enhances myocardial contractility. In vascular smooth muscle, elevated cAMP levels promote relaxation, resulting in vasodilation.[1][4]

Therefore, when designing experiments with this compound or its derivatives, a primary focus should be the investigation of their potential to inhibit PDE3 and their subsequent effects on cardiac muscle cells. The following protocols provide a framework for these investigations. It is important to note that while this compound can be used as a starting point or a negative control, more complex derivatives with substitutions at the 6-position are generally expected to show higher potency.[6][7][8][9]

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activities of several dihydropyridazinone derivatives, illustrating the structure-activity relationship and the potential for this class of compounds.

| Compound | Assay Type | Target/Model | Activity Metric | Value | Reference |

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE III Inhibition | Cat Heart PDE III | IC50 | 0.07 µM | [6] |

| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115) | PDE Inhibition | Sarcoplasmic Reticulum PDE | Ki | 80 nM | [10] |

| 1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115) | Inotropic Activity (iv) | Pentobarbital-anesthetized dogs | ED50 | 6.8 µg/kg | [8] |

| 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one | PDE Inhibition | Canine Cardiac Sarcoplasmic Reticulum PDE | IC50 | 13 nM | [9] |

| 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one | Inotropic Activity (iv) | Pentobarbital-anesthetized dogs | ED50 | 1.5 µg/kg | [9] |

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from commercially available PDE3 assay kits and is suitable for high-throughput screening of dihydropyridazinone derivatives.[1][2]

Principle:

This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative (tracer) has a low FP value due to its rapid tumbling in solution. PDE3 hydrolyzes this tracer to a fluorescently labeled monophosphate. A specific binding agent in the assay mix has a high affinity for the monophosphate product, forming a larger, slower-tumbling complex with a high FP value. An inhibitor of PDE3 will prevent the hydrolysis of the tracer, thus keeping the FP value low. The degree of inhibition is inversely proportional to the measured fluorescence polarization.[1]

Materials:

-

Recombinant human PDE3A or PDE3B enzyme

-

Fluorescently labeled cAMP (e.g., FAM-cAMP)

-

Binding Agent (specific for the fluorescent monophosphate)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)

-

Test compounds (e.g., this compound and its derivatives) dissolved in DMSO

-